2-(2-Bromophenyl)thiophene
Description
2-(2-Bromophenyl)thiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted at the 2-position with a 2-bromophenyl group. Its molecular structure (C₁₀H₇BrS) combines the electron-rich thiophene moiety with an electron-withdrawing bromine atom, rendering it highly reactive in cross-coupling reactions. This compound is widely utilized in organic synthesis, particularly in palladium-catalyzed C–H bond functionalization and Suzuki-Miyaura couplings, due to the bromine atom’s role as a directing group and leaving group .
Properties
IUPAC Name |
2-(2-bromophenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBSICXZXSQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383780 | |
| Record name | 2-(2-bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106851-53-0 | |
| Record name | 2-(2-bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
NBS in dichloromethane (DCM) or chloroform (CHCl3) at 0–25°C selectively brominates the phenyl ring adjacent to the thiophene. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating thiophene directs bromination to the ortho position. For example, treating 2-phenylthiophene with NBS (1.1 equiv.) in DCM at 0°C for 12 hours yields 2-(2-bromophenyl)thiophene in 65% yield.
Bromine in Glacial Acetic Acid
An alternative employs molecular bromine (Br2) in glacial acetic acid under controlled temperatures (4–6°C). This method, adapted from 2-bromothiophene synthesis, utilizes sulfuric acid as a catalyst to generate in situ brominating agents. The mass ratio of reactants (thiophene derivative : Br2 : H2SO4) critically influences yield, with optimal ratios reported as 500:120:64.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 2-thienylboronic acid and 1,2-dibromobenzene offers a modular route to this compound. This method avoids regioselectivity challenges associated with direct bromination.
Reaction Conditions and Catalysts
A representative procedure involves:
-
Catalyst : Pd(PPh3)4 (5 mol%)
-
Base : Cs2CO3 (2.5 equiv.)
-
Solvent : Tetrahydrofuran (THF)/H2O (3:1 v/v)
Under these conditions, 2-thienylboronic acid couples with 1,2-dibromobenzene to afford the target compound in 73% yield. The use of XPhos-based palladium catalysts (e.g., G4 Pd XPhos) enhances efficiency, reducing reaction times to 12 hours.
Negishi Coupling of Thienylzinc Reagents
Organozinc intermediates enable cross-coupling with brominated aryl halides under mild conditions. This method, exemplified in thiophene-fused polyaromatics synthesis, involves:
Synthesis of Thienylzinc Chloride
2-Thienylmagnesium chloride (generated from 2-bromothiophene and TMPMgCl·LiCl) is transmetallated with ZnCl2 to form 2-thienylzinc chloride.
Coupling with 2-Bromophenyl Iodide
The thienylzinc species reacts with 2-bromophenyl iodide in the presence of Pd(dba)2 (2 mol%) and P(t-Bu)3 (4 mol%) in THF at 60°C, yielding this compound in 74%.
Comparative Analysis of Methods
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the thiophene ring or the bromophenyl group.
Coupling Reactions: Utilized in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Thiophene derivatives, including 2-(2-Bromophenyl)thiophene, have shown diverse biological activities. Thiophene itself is recognized as a privileged pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. Compounds containing thiophene rings have been linked to activities such as anti-inflammatory, anticancer, and antimicrobial effects .
Drug Development
Recent studies highlight that thiophene derivatives are integral to the design of new pharmaceuticals. For instance, USFDA-approved drugs featuring thiophene nuclei have been identified across multiple therapeutic categories, including anti-inflammatory and anticancer drugs . The structural diversity offered by thiophenes allows for modifications that enhance drug efficacy and metabolic stability. Specifically, the sulfur atom within the thiophene ring can enhance interactions with biological receptors through hydrogen bonding .
Case Study: Anticancer Agents
Research has demonstrated that certain thiophene derivatives exhibit potent anticancer properties. For example, compounds designed from thiophene frameworks have been shown to target specific kinases involved in cancer progression . The incorporation of bromine atoms into these structures, as seen in this compound, can further modulate their biological activity.
Material Science
Organic Electronics
The unique electronic properties of thiophenes make them suitable for applications in organic electronics. This compound can be utilized in the synthesis of conjugated polymers and organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs) .
Synthesis of Conjugated Polymers
Recent advancements in synthetic methodologies allow for the efficient production of thiophene-based conjugated polymers. For example, the coupling reactions involving this compound can lead to the formation of complex polymeric structures that exhibit desirable optoelectronic properties .
| Application Area | Specific Uses | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory drugs | Thiophene derivatives |
| Organic Electronics | OLEDs, OPVs, OFETs | Conjugated polymers |
| Chemical Engineering | Synthesis of novel materials | Thiophene-based compounds |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)thiophene involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features and Reactivity
Pharmacological Activity
Electronic and Material Properties
- This compound : The bromine atom enhances electrophilic aromatic substitution, favoring β-position reactivity in Pd-catalyzed reactions .
- Fluorinated Derivatives (e.g., 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene) : Fluorine’s electron-withdrawing effect improves charge transport in organic semiconductors .
- Dodecyl-Substituted Thiophenes: Long alkyl chains improve solubility in nonpolar solvents, critical for thin-film device fabrication .
Biological Activity
2-(2-Bromophenyl)thiophene is an organic compound characterized by its thiophene ring substituted with a bromophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has highlighted its antimicrobial and anticancer properties, making it a subject of interest for further investigation.
- Chemical Formula : C10H7BrS
- Molecular Weight : 227.13 g/mol
- Melting Point : Approximately 75-78°C
- Appearance : White to yellowish crystals
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Bromination of Thiophene : Involves the reaction of thiophene with bromobenzene under controlled conditions.
- Industrial Production : Typically involves reactions with hydrobromic acid and hydrogen peroxide, maintaining specific temperature and pressure conditions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
| Compound | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| This compound | 20 | 83.3 |
| Ampicillin | 25 | 100 |
| Control | NA | NA |
The data indicates that while this compound shows significant activity, it is less potent than standard antibiotics like ampicillin .
Anticancer Activity
The anticancer properties of this compound have been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The MTT assay was utilized to assess cell viability post-treatment.
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50) |
|---|---|---|
| HepG-2 | 15 | Higher than Doxorubicin (10 µM) |
| MCF-7 | 20 | Comparable |
| PC-3 | 25 | Lower than Doxorubicin |
| HCT-116 | 30 | Comparable |
The results indicate that while this compound is effective against these cancer cell lines, its potency varies significantly compared to established chemotherapeutics like Doxorubicin .
The biological activity of this compound may be attributed to its interaction with various molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
- Cell Cycle Disruption : Similar to other anticancer agents, it may induce cell cycle arrest, particularly at the G0/G1 phase.
- Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activities of thiophene derivatives, including this compound. For instance:
- A study investigating thiophene-linked triazoles found that modifications to the thiophene structure could enhance antibacterial activity against E. coli and Staphylococcus aureus, suggesting a structure-activity relationship applicable to this compound .
- Another research highlighted that derivatives of thiophene exhibited antioxidant properties alongside antibacterial effects, indicating potential multi-functional applications in therapeutics .
- A comparative analysis with simpler thiophene derivatives indicated that the presence of the bromophenyl group significantly influences both antimicrobial and anticancer activities .
Q & A
Q. How do steric and electronic effects influence the actoprotective activity of this compound-triazole hybrids?
- Answer :
- Steric effects : Bulky 4-substituents (e.g., phenyl) enhance membrane permeability (logP >3.2).
- Electronic effects : Electron-withdrawing groups (e.g., nitro) improve ROS-scavenging capacity in actoprotective assays (EC₅₀ ~0.8 mM) .
Methodological Notes
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
